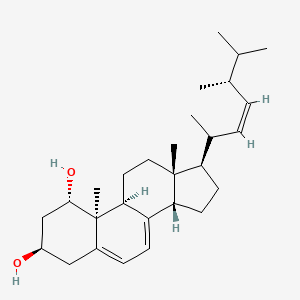

1alpha-Hydroxyergosterol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C28H44O2 |

|---|---|

Molecular Weight |

412.6 g/mol |

IUPAC Name |

(1S,3R,9S,10S,13R,14S,17R)-17-[(Z,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol |

InChI |

InChI=1S/C28H44O2/c1-17(2)18(3)7-8-19(4)23-11-12-24-22-10-9-20-15-21(29)16-26(30)28(20,6)25(22)13-14-27(23,24)5/h7-10,17-19,21,23-26,29-30H,11-16H2,1-6H3/b8-7-/t18-,19?,21+,23+,24+,25-,26-,27+,28+/m0/s1 |

InChI Key |

VAPVKMCDHZVRIH-ZHTQMTSCSA-N |

Isomeric SMILES |

C[C@@H](/C=C\C(C)[C@H]1CC[C@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@]3([C@H](C[C@@H](C4)O)O)C)C)C(C)C |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 1α-Hydroxyergosterol: A Technical Guide for Drug Discovery and Development

For Immediate Release

This whitepaper provides a comprehensive technical overview of 1α-Hydroxyergosterol, a pivotal sterol intermediate in the synthesis of 1α-hydroxyvitamin D2. While direct research on 1α-Hydroxyergosterol is limited, its significance as a precursor and the well-documented biological activities of analogous 1α-hydroxylated sterols underscore its potential in pharmaceutical research and development. This guide consolidates the available information on its synthesis, inferred biological activity, and potential mechanisms of action, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of 1α-Hydroxylation

Ergosterol, a prominent sterol in fungi and yeast, serves as a crucial starting material for the synthesis of various biologically active compounds. The introduction of a hydroxyl group at the 1α position is a key structural modification that often imparts significant biological activity, particularly in the realm of vitamin D analogs. 1α-Hydroxyergosterol (ergosta-5,22-diene-1α,3β-diol) is the direct product of this hydroxylation and the immediate precursor to 1α-hydroxyvitamin D2, a potent analog of vitamin D2. Understanding the synthesis and properties of 1α-Hydroxyergosterol is therefore critical for the development of novel therapeutics targeting pathways modulated by vitamin D and its analogs.

Discovery and Isolation

While ergosterol is readily extracted from natural sources like the mushroom Agaricus blazei, the direct isolation of naturally occurring 1α-Hydroxyergosterol has not been widely reported. The primary route to obtaining this compound is through chemical synthesis from ergosterol. The "discovery" of 1α-Hydroxyergosterol is intrinsically linked to the quest for synthetic analogs of vitamin D.

Synthesis of 1α-Hydroxyergosterol

The chemical synthesis of 1α-Hydroxyergosterol from ergosterol is a multi-step process that has been described in the scientific literature. The following protocol is a summary of a reported synthetic route.

Experimental Protocol: Synthesis from Ergosterol

Objective: To synthesize 1α-Hydroxyergosterol (ergosta-5,22-diene-1α,3β-diol) from ergosterol.

Materials:

-

Ergosterol

-

Selenium dioxide (SeO2)

-

Lithium in liquid ammonia (Li/NH3)

-

Other necessary reagents and solvents for epoxidation, reduction, and purification.

Methodology:

-

Conversion of Ergosterol to Ergosta-4,6,22-trien-3-one: Ergosterol is first converted to ergosta-4,6,22-trien-3-one in a two-step process with a reported yield of approximately 60%.

-

Dehydrogenation to Ergosta-1,4,6,22-tetraen-3-one: The resulting trienone is then dehydrogenated using selenium dioxide (SeO2) to yield ergosta-1,4,6,22-tetraen-3-one. This step has a reported yield of around 30%.

-

Epoxidation: The tetraenone undergoes epoxidation to form the corresponding 1α,2α-epoxide.

-

Reduction to Ergosta-5,22-diene-1α,3β-diol (1α-Hydroxyergosterol): The 1α,2α-epoxide is then subjected to reduction using lithium in liquid ammonia (Li/NH3). This final step yields 1α-Hydroxyergosterol with a reported yield of 26% from the tetraenone.

Purification: The final product requires purification, typically through chromatographic methods such as column chromatography, to isolate 1α-Hydroxyergosterol from reaction byproducts.

Characterization: The structure of the synthesized 1α-Hydroxyergosterol should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)

-

Mass Spectrometry (MS)

-

Ultraviolet (UV) Spectroscopy

Synthetic Workflow

Caption: Synthetic pathway for 1α-Hydroxyergosterol from ergosterol.

Biological Activity and Mechanism of Action (Inferred)

Direct studies on the biological activity of 1α-Hydroxyergosterol are scarce. However, its structural similarity to other 1α-hydroxylated sterols, particularly 1α-hydroxycholecalciferol, allows for strong inferences about its likely biological effects.

Interaction with the Vitamin D Receptor (VDR)

1α-hydroxylated vitamin D analogs are known to be potent agonists of the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes. It is highly probable that 1α-Hydroxyergosterol acts as a VDR agonist.

Inferred Signaling Pathway

Caption: Inferred signaling pathway of 1α-Hydroxyergosterol via the Vitamin D Receptor.

Potential Biological Effects

Based on the activities of related compounds like 1α-hydroxycholecalciferol, the potential biological effects of 1α-Hydroxyergosterol may include:

-

Calcium Homeostasis: Stimulation of intestinal calcium absorption and regulation of bone calcium resorption.

-

Anti-proliferative and Pro-differentiative Effects: Vitamin D analogs are known to have anti-cancer properties by inhibiting cell proliferation and inducing cell differentiation.

-

Immunomodulation: The VDR is expressed in immune cells, and its activation can modulate immune responses.

Quantitative Data (Analog-Based)

| Compound | Activity | Potency/Efficacy | Model System | Reference |

| 1α-hydroxycholecalciferol | Stimulation of Intestinal Calcium Absorption | Near maximal effect at 0.3-0.6 nmol | Rachitic chicks | |

| 1α-hydroxycholecalciferol | Bone Calcium Resorption | At least 10 times more active than cholecalciferol | Rachitic chicks |

Analytical Methods for Characterization

The characterization and quantification of 1α-Hydroxyergosterol would employ standard analytical techniques used for other oxysterols and steroidal compounds.

Chromatographic and Spectrometric Methods

-

High-Performance Liquid Chromatography (HPLC): Used for the purification and quantification of 1α-Hydroxyergosterol.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the analysis of sterols, often requiring derivatization.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the quantification of oxysterols in biological matrices.

Sample Preparation for Analysis

Caption: General workflow for the analysis of 1α-Hydroxyergosterol in biological samples.

Future Directions and Drug Development Potential

While 1α-Hydroxyergosterol is primarily recognized as a synthetic intermediate, its potential as a standalone therapeutic agent warrants further investigation. Key areas for future research include:

-

Direct Biological Characterization: In-depth studies to determine the specific binding affinity of 1α-Hydroxyergosterol for the VDR and its efficacy in various in vitro and in vivo models.

-

Pharmacokinetic and Pharmacodynamic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of 1α-Hydroxyergosterol.

-

Therapeutic Applications: Exploration of its potential in treating disorders related to calcium metabolism, cancer, and autoimmune diseases.

The development of more efficient and scalable synthetic routes will also be crucial for enabling further research and potential clinical development.

Conclusion

1α-Hydroxyergosterol holds a significant position in the landscape of biologically active sterols, primarily as the direct precursor to 1α-hydroxyvitamin D2. Although direct research on this compound is limited, a comprehensive understanding of its synthesis and inferred biological activities, based on its close structural analogs, provides a solid foundation for future exploration. This technical guide serves as a valuable resource for scientists and researchers, aiming to stimulate further investigation into the therapeutic potential of 1α-Hydroxyergosterol and its derivatives in drug discovery and development.

The Enigmatic Role of 1α-Hydroxyergosterol in Fungi: An Uncharted Territory

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

An extensive review of the current scientific literature reveals a significant gap in our understanding of the biological role of 1α-Hydroxyergosterol in fungi. Despite the well-documented importance of ergosterol and its various derivatives in fungal physiology, this specific hydroxylated form remains largely uncharacterized. This guide first addresses the conspicuous absence of data on 1α-Hydroxyergosterol. Subsequently, it provides a comprehensive overview of the established biological functions of ergosterol, its biosynthetic pathway, and the known roles of its derivatives and modifying enzymes, such as cytochrome P450 monooxygenases. This information serves as a foundational resource for researchers exploring novel aspects of fungal sterol metabolism and its potential as a target for antifungal drug development. While direct evidence for 1α-Hydroxyergosterol is absent, we explore the possibilities of its existence and potential functions based on analogous pathways and the known promiscuity of sterol-modifying enzymes.

The Void: The Absence of 1α-Hydroxyergosterol in the Fungal Literature

Despite comprehensive searches of scientific databases, there is a notable lack of information regarding the natural occurrence, biosynthesis, and biological function of 1α-Hydroxyergosterol in fungi. This suggests several possibilities:

-

A Rare or Transient Metabolite: 1α-Hydroxyergosterol may be an extremely rare or transient intermediate in a yet-to-be-discovered metabolic pathway.

-

A Product of Xenobiotic Metabolism: Fungi may only produce this compound in response to specific environmental stimuli or when metabolizing foreign compounds.

-

A Hypothetical Compound: It is possible that 1α-hydroxylation of ergosterol does not occur naturally in fungi, or at least has not been detected with current analytical methods.

This lack of information presents a unique opportunity for novel research. The discovery and characterization of 1α-Hydroxyergosterol in fungi could open new avenues for understanding fungal physiology and for the development of new antifungal agents.

Ergosterol: The Cornerstone of Fungal Membranes and Beyond

Ergosterol is the primary sterol in most fungi, analogous to cholesterol in animals. Its biological roles are multifaceted and essential for fungal viability.

Structural Role in Membranes

Ergosterol is a critical component of the fungal cell membrane, where it influences:

-

Membrane Fluidity and Permeability: Ergosterol modulates the fluidity and permeability of the plasma membrane, which is essential for maintaining cellular integrity and function.

-

Membrane Protein Function: The activity of many membrane-bound enzymes and transport proteins is dependent on the presence of ergosterol.

-

Formation of Lipid Rafts: Ergosterol is enriched in specialized membrane microdomains known as lipid rafts, which are involved in signal transduction and protein trafficking.

Role in Fungal Development and Stress Response

Ergosterol biosynthesis and content are dynamically regulated during fungal development and in response to environmental stress.

-

Sporulation: Ergosterol is crucial for the formation of spores, which are essential for fungal survival and dissemination.

-

Virulence: In pathogenic fungi, ergosterol biosynthesis is often linked to virulence, with defects in this pathway leading to attenuated pathogenicity.

-

Stress Tolerance: Ergosterol plays a role in protecting fungi from various stresses, including oxidative and osmotic stress.

The Ergosterol Biosynthesis Pathway: A Prime Target for Antifungals

The ergosterol biosynthesis pathway is a complex, multi-step process that is a major target for many clinically important antifungal drugs, particularly the azoles and polyenes. The pathway can be broadly divided into three stages:

-

Mevalonate Pathway: Synthesis of the precursor isopentenyl pyrophosphate (IPP).

-

Squalene Synthesis: Condensation of IPP units to form squalene.

-

Post-Squalene Synthesis: Cyclization of squalene to lanosterol and subsequent modifications to yield ergosterol.

The key enzymes and intermediates in the late stages of the ergosterol biosynthesis pathway are summarized in the table below.

| Enzyme (Gene) | Substrate | Product | Function | Antifungal Target of |

| Squalene epoxidase (ERG1) | Squalene | 2,3-Oxidosqualene | Epoxidation of squalene | Allylamines (e.g., Terbinafine) |

| Lanosterol synthase (ERG7) | 2,3-Oxidosqualene | Lanosterol | Cyclization of 2,3-oxidosqualene | - |

| Lanosterol 14α-demethylase (ERG11/CYP51) | Lanosterol | 4,4-dimethyl-cholesta-8,14,24-trienol | C14-demethylation | Azoles (e.g., Fluconazole) |

| C-14 reductase (ERG24) | 4,4-dimethyl-cholesta-8,14,24-trienol | Fecosterol | Reduction of the C14=C15 double bond | - |

| C-4 methyl sterol oxidase (ERG25) | Fecosterol | Episterol | C4-demethylation | - |

| C-3 ketosteroid reductase (ERG27) | 3-Keto-episterol | Episterol | Reduction of the C3-keto group | - |

| C-5 desaturase (ERG3) | Episterol | Ergosta-5,7,24(28)-trienol | Introduction of a C5=C6 double bond | - |

| C-22 desaturase (ERG5) | Ergosta-5,7,24(28)-trienol | Ergosta-5,7,22,24(28)-tetraenol | Introduction of a C22=C23 double bond | - |

| C-24 reductase (ERG4) | Ergosta-5,7,22,24(28)-tetraenol | Ergosterol | Reduction of the C24(28) double bond | - |

Table 1: Key Enzymes in the Late Stage of Ergosterol Biosynthesis. This table summarizes the primary enzymes, their substrates and products, their function, and their relevance as antifungal targets in the conversion of squalene to ergosterol.

Experimental Protocols: Extraction and Quantification of Ergosterol

A common method for the extraction and quantification of ergosterol from fungal mycelium involves the following steps:

-

Saponification: Fungal biomass is harvested, dried, and then saponified using a strong base (e.g., potassium hydroxide) in an alcoholic solution. This process breaks down cell walls and releases lipids.

-

Extraction: The non-saponifiable lipids, including ergosterol, are extracted from the aqueous phase using an organic solvent such as n-heptane or hexane.

-

Quantification: The extracted ergosterol is quantified using high-performance liquid chromatography (HPLC) with UV detection (typically at 282 nm) or mass spectrometry (MS). An internal standard is often used for accurate quantification.

Signaling Pathways and Ergosterol Derivatives

While a direct signaling role for 1α-Hydroxyergosterol is unknown, other ergosterol derivatives and the ergosterol biosynthesis pathway itself are linked to cellular signaling.

Farnesol: A Quorum-Sensing Molecule

Farnesol, a precursor in the ergosterol biosynthesis pathway, acts as a quorum-sensing molecule in some fungi, such as Candida albicans. It regulates morphogenesis, biofilm formation, and virulence.

Cytochrome P450 Enzymes and Sterol Modifications

Fungi possess a large and diverse family of cytochrome P450 (CYP) monooxygenases.[1] These enzymes are involved in a wide range of metabolic processes, including the biosynthesis of secondary metabolites and the detoxification of xenobiotics.[1] Several CYPs are essential for ergosterol biosynthesis (e.g., CYP51/ERG11).[2] It is plausible that other fungal CYPs could catalyze the hydroxylation of ergosterol at various positions, potentially including the 1α position.[1] The hydroxylation of steroids by fungi, such as the 11α-hydroxylation of progesterone, is a well-established biotechnological process.[3]

The following diagram illustrates the central role of the ergosterol biosynthesis pathway.

Caption: Overview of the Ergosterol Biosynthesis Pathway and Antifungal Targets.

Future Directions and Conclusion

The absence of information on 1α-Hydroxyergosterol in fungi highlights a significant knowledge gap. Future research should focus on:

-

Screening for 1α-Hydroxyergosterol: Employing sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to screen various fungal species for the presence of 1α-Hydroxyergosterol under different growth conditions.

-

Identifying Potential Hydroxylases: Using genomic and bioinformatic approaches to identify candidate cytochrome P450 enzymes or other hydroxylases that may act on ergosterol.

-

Investigating Biological Activity: If 1α-Hydroxyergosterol is identified, its biological functions in membrane dynamics, signaling, and fungal development should be thoroughly investigated.

References

- 1. Cytochrome P450 enzymes in the fungal kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steroid 11-Alpha-Hydroxylation by the Fungi Aspergillus nidulans and Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]

1α-Hydroxyergosterol: A Technical Guide to its Role as a Vitamin D2 Precursor

Abstract

This technical guide provides an in-depth overview of 1α-Hydroxyergosterol as a precursor in the vitamin D2 metabolic pathway. Ergosterol, a sterol found in fungi, is the parent compound for all vitamin D2 derivatives. The introduction of a hydroxyl group at the 1-alpha position creates a potent prohormone, 1α-Hydroxyergosterol. This molecule is designed to bypass the renal 1α-hydroxylation step, a critical regulatory point in vitamin D activation that is often impaired in disease states such as chronic kidney disease (CKD). Upon administration, 1α-Hydroxyergosterol undergoes 25-hydroxylation, primarily in the liver, to form the biologically active hormone 1α,25-dihydroxyvitamin D2. This active metabolite executes its physiological functions by binding to and activating the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a multitude of genes involved in calcium and phosphate homeostasis, immune function, and cellular proliferation. This document details the metabolic activation, mechanism of action, relevant quantitative data, and key experimental protocols for the study and evaluation of this class of vitamin D analogs.

Introduction to the Vitamin D2 Pathway

Vitamin D is a group of fat-soluble secosteroids essential for human health, primarily known for regulating calcium and phosphorus balance and promoting healthy bone mineralization. There are two major forms: vitamin D3 (cholecalciferol), which is synthesized in the skin of mammals upon exposure to sunlight, and vitamin D2 (ergocalciferol), which is derived from the fungal sterol, ergosterol.[1] Both forms are biologically inert and require two sequential hydroxylation steps for activation.

The standard activation pathway involves:

-

25-hydroxylation: Occurring in the liver, this step converts the parent vitamin D into 25-hydroxyvitamin D (calcifediol for D3, ercalcidiol for D2), the major circulating form of vitamin D.

-

1α-hydroxylation: Taking place primarily in the kidneys, this reaction is catalyzed by the enzyme 1α-hydroxylase (CYP27B1) and produces the active hormonal form, 1,25-dihydroxyvitamin D (calcitriol for D3, ercalcitriol for D2).

1α-Hydroxyergosterol is a synthetic analog of ergosterol that has already undergone 1α-hydroxylation. Similar to the pharmaceutical drug Doxercalciferol (1α-hydroxyvitamin D2), it acts as a prohormone.[2][3] Its key therapeutic advantage lies in bypassing the need for renal 1α-hydroxylation, making it a valuable agent for patients with impaired kidney function who cannot efficiently produce the active hormone.[4]

Metabolic Activation of 1α-Hydroxyergosterol

The metabolic activation of 1α-Hydroxyergosterol is a direct, single-step process occurring after its conversion to 1α-hydroxyvitamin D2. The primary precursor, ergosterol, is first converted to pre-vitamin D2 by UVB radiation, which then isomerizes to vitamin D2. Subsequent synthetic steps would introduce the 1α-hydroxyl group. Once administered, the pre-hydroxylated compound is readily converted to its active form.

Key Activation Step: 25-Hydroxylation The sole metabolic step required to activate 1α-hydroxyvitamin D2 (derived from 1α-Hydroxyergosterol) is hydroxylation at the carbon-25 position.

-

Location: This process occurs predominantly in the liver.[3]

-

Enzymes: The reaction is catalyzed by cytochrome P450 enzymes, primarily CYP2R1 and to a lesser extent CYP27A1 .[5][6][7] These enzymes add a hydroxyl group to the side chain, yielding the final active hormone, 1α,25-dihydroxyvitamin D2 .

This metabolic pathway is efficient and, crucially, does not depend on renal function, providing a direct route to the active hormone in individuals with CKD.[4][8]

References

- 1. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Doxercalciferol? [synapse.patsnap.com]

- 4. Mechanism of Action for Hectorol® (doxercalciferol) | HCP Site [hectorol.com]

- 5. CYP2R1 is a major, but not exclusive, contributor to 25-hydroxyvitamin D production in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to 1α-Hydroxylated Sterols: A Focus on Ergosterol Derivatives and Analogs

Ergosterol: The Precursor Molecule

Ergosterol is a crucial sterol found in the cell membranes of fungi and protozoa, where it serves a similar function to cholesterol in animal cells.[1][2] Its synthesis and presence are vital for the viability of these organisms, making the enzymes in its biosynthetic pathway significant targets for antifungal drugs.[1]

Chemical Structure and Properties of Ergosterol

Ergosterol (ergosta-5,7,22-trien-3β-ol) is a C28 sterol characterized by a tetracyclic steroid ring system, a hydroxyl group at the C-3 position, and a C-9 side chain with a double bond between C-22 and C-23.[1]

| Property | Value | Source |

| IUPAC Name | (22E)-Ergosta-5,7,22-trien-3β-ol | [1] |

| CAS Number | 57-87-4 | [1] |

| Molecular Formula | C₂₈H₄₄O | [1] |

| Molecular Weight | 396.65 g/mol | [1] |

| Melting Point | 165-168 °C | |

| Solubility | Insoluble in water, soluble in organic solvents like chloroform, ethanol, and ether. |

1α-Hydroxylation of Sterols: Synthesis and Significance

The introduction of a hydroxyl group at the 1α position of a sterol backbone is a critical activation step for a class of potent steroid hormones, most notably in the vitamin D endocrine system. This hydroxylation is typically carried out by a specific mitochondrial cytochrome P450 enzyme, 25-hydroxyvitamin D3 1α-hydroxylase (CYP27B1).[3][4] While the direct 1α-hydroxylation of ergosterol is not a commonly described pathway, the synthesis of 1α-hydroxylated vitamin D analogs is well-established.

General Synthetic Approach for 1α-Hydroxylated Sterols

The chemical synthesis of 1α-hydroxylated sterols is a multi-step process. A common strategy involves the protection of existing functional groups, followed by the introduction of the 1α-hydroxyl group, and subsequent deprotection. For instance, the synthesis of 1α-hydroxyvitamin D3 involves several key steps that could be hypothetically applied to ergosterol.

Caption: A hypothetical chemical synthesis workflow for 1α-Hydroxyergosterol.

1α-Hydroxycholecalciferol: A Biologically Active Analog

Due to the lack of direct data on 1α-Hydroxyergosterol, we will examine 1α-Hydroxycholecalciferol (Alfacalcidol), a synthetic analog of the hormonal form of vitamin D3, 1,25-dihydroxycholecalciferol.[5] This compound is used therapeutically to treat conditions related to calcium and bone metabolism.[5][6]

Chemical Properties of 1α-Hydroxycholecalciferol

| Property | Value | Source |

| IUPAC Name | (1R,3S,5Z)-4-Methylene-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol | |

| CAS Number | 41294-56-8 | |

| Molecular Formula | C₂₇H₄₄O₂ | |

| Molecular Weight | 400.64 g/mol | |

| Melting Point | 136-138 °C | |

| Solubility | Practically insoluble in water, soluble in ethanol, chloroform, and acetone. |

Biological Activity and Signaling Pathway

1α-Hydroxycholecalciferol is a pro-drug that is rapidly converted in the liver to 1,25-dihydroxycholecalciferol (calcitriol), the active form of vitamin D3. Calcitriol then acts by binding to the Vitamin D Receptor (VDR), a nuclear hormone receptor. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, thereby modulating their transcription. This signaling pathway is crucial for regulating calcium and phosphate homeostasis, bone mineralization, and immune function.

Caption: Signaling pathway of 1α-Hydroxycholecalciferol after conversion to Calcitriol.

Experimental Protocols

Analysis of Hydroxylated Sterols by HPLC-MS/MS

The analysis of hydroxylated sterols in biological matrices is typically performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity and specificity for the quantification of these compounds.

A. Sample Preparation (Lipid Extraction and Solid-Phase Extraction)

-

Homogenization: Homogenize the biological sample (e.g., plasma, tissue) in a suitable solvent system, such as chloroform:methanol (2:1, v/v), to extract the total lipid fraction.

-

Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., d7-1α-hydroxycholecalciferol) to the sample to account for procedural losses.

-

Phase Separation: Add water to the homogenate to induce phase separation. The lower organic phase containing the lipids is collected.

-

Drying: Evaporate the organic solvent under a stream of nitrogen.

-

Solid-Phase Extraction (SPE): Re-dissolve the lipid extract in a non-polar solvent and apply it to a silica-based SPE cartridge.

-

Elution: Wash the cartridge with a non-polar solvent to remove non-polar lipids. Elute the hydroxylated sterols with a more polar solvent mixture, such as isopropanol in hexane.[7][8]

-

Drying and Reconstitution: Evaporate the eluate and reconstitute the sample in the mobile phase for HPLC-MS/MS analysis.

B. HPLC-MS/MS Analysis

-

Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of methanol and water, both containing a small amount of a modifier like ammonium acetate, to separate the hydroxylated sterols.[8]

-

Mass Spectrometric Detection:

-

Ionization: Use an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the internal standard. For example, for 1α-hydroxycholecalciferol, a potential transition could be the loss of water from the protonated molecule.

-

Caption: A generalized experimental workflow for the analysis of hydroxylated sterols.

Conclusion

While direct information on 1α-Hydroxyergosterol is scarce, understanding the chemistry and biology of its parent compound, ergosterol, and a closely related analog, 1α-Hydroxycholecalciferol, provides a strong foundation for researchers. The principles of 1α-hydroxylation, the potent biological activity of the resulting compounds through nuclear receptor signaling, and the established analytical methodologies are all critical aspects for the future investigation of novel hydroxylated sterols. Further research is warranted to explore the potential synthesis and biological functions of 1α-Hydroxyergosterol and other modified ergosterol derivatives.

References

- 1. Ergosterol - Wikipedia [en.wikipedia.org]

- 2. Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lipidmaps.org [lipidmaps.org]

- 8. lipidmaps.org [lipidmaps.org]

1α-Hydroxyergosterol: A Potential Disruptor of Fungal Cell Membrane Integrity

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, publicly available scientific literature lacks specific data on the antifungal properties and mechanism of action of 1α-Hydroxyergosterol. This guide, therefore, presents a hypothetical mechanism of action based on the well-established principles of ergosterol's role in fungal cell membrane integrity and the effects of other ergosterol derivatives and biosynthesis inhibitors. The experimental protocols, data tables, and signaling pathways described herein are based on established methods for studying known antifungal agents that target the fungal cell membrane and ergosterol biosynthesis.

Executive Summary

Ergosterol is an indispensable component of the fungal cell membrane, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2] Its absence in animal cells makes the ergosterol biosynthesis pathway an attractive target for the development of antifungal therapies.[3] This technical guide explores the potential of 1α-Hydroxyergosterol as an antifungal agent that disrupts fungal cell membrane integrity. We hypothesize that 1α-Hydroxyergosterol may act through one of two primary mechanisms: either by interfering with the ergosterol biosynthesis pathway, leading to the accumulation of toxic intermediates and depletion of mature ergosterol, or by directly incorporating into the fungal membrane, thereby disrupting its structure and function. This document provides a comprehensive overview of the hypothetical mechanisms of action, detailed experimental protocols to investigate these hypotheses, and potential signaling pathways that may be involved.

The Critical Role of Ergosterol in Fungal Cell Membranes

The fungal cell membrane is a dynamic barrier essential for cell survival, regulating the passage of ions and molecules, and housing key enzymatic processes. Ergosterol, the predominant sterol in fungal membranes, is integral to these functions. It modulates membrane fluidity and permeability, ensuring the proper functioning of membrane-associated enzymes and transport proteins.[1] Disruption of ergosterol homeostasis leads to a cascade of detrimental effects, including increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[3][4]

Hypothetical Mechanisms of Action of 1α-Hydroxyergosterol

Given its structural similarity to ergosterol, 1α-Hydroxyergosterol could potentially disrupt fungal cell membrane integrity through the following mechanisms:

3.1 Inhibition of Ergosterol Biosynthesis: 1α-Hydroxyergosterol may act as a competitive inhibitor of one or more enzymes in the ergosterol biosynthesis pathway. This inhibition would lead to a decrease in the production of mature ergosterol and an accumulation of sterol intermediates.[4][5] The altered sterol composition would compromise membrane integrity and function.

3.2 Direct Membrane Disruption: Alternatively, 1α-Hydroxyergosterol could be incorporated into the fungal cell membrane. Its hydroxyl group at the 1α position might alter the packing of phospholipids and other sterols within the membrane, leading to increased fluidity, pore formation, and a loss of membrane integrity.

Quantitative Data on Antifungal Activity (Hypothetical)

To evaluate the potential antifungal efficacy of 1α-Hydroxyergosterol, a series of quantitative assays would be necessary. The following tables present hypothetical data based on typical results observed for other ergosterol biosynthesis inhibitors.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of 1α-Hydroxyergosterol

| Fungal Species | MIC Range (µg/mL) |

| Candida albicans | 8 - 32 |

| Aspergillus fumigatus | 16 - 64 |

| Cryptococcus neoformans | 4 - 16 |

Note: MIC values are typically determined using standardized broth microdilution methods.[6]

Table 2: Hypothetical Effect of 1α-Hydroxyergosterol on Fungal Cell Membrane Permeability

| Fungal Species | Concentration of 1α-Hydroxyergosterol (µg/mL) | % Propidium Iodide Positive Cells | % SYTOX Green Positive Cells |

| Candida albicans | 0 (Control) | < 5% | < 5% |

| 16 (MIC) | 60% | 65% | |

| 32 (2x MIC) | 95% | 98% | |

| Aspergillus fumigatus | 0 (Control) | < 5% | < 5% |

| 32 (MIC) | 55% | 60% | |

| 64 (2x MIC) | 92% | 96% |

Table 3: Hypothetical Impact of 1α-Hydroxyergosterol on Ergosterol Content in Candida albicans

| Treatment | Ergosterol Content (% of Control) |

| Control (No treatment) | 100% |

| 1α-Hydroxyergosterol (16 µg/mL) | 45% |

| 1α-Hydroxyergosterol (32 µg/mL) | 20% |

Detailed Experimental Protocols

To investigate the proposed mechanisms of action of 1α-Hydroxyergosterol, the following key experiments should be performed.

5.1 Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.[6]

-

Preparation of Fungal Inoculum: Culture the fungal strain on appropriate agar plates. Harvest fungal cells or spores and suspend them in sterile saline. Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.

-

Preparation of Drug Dilutions: Prepare a stock solution of 1α-Hydroxyergosterol in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

5.2 Fungal Cell Membrane Permeability Assay using Propidium Iodide (PI) Staining

This assay measures the uptake of the fluorescent dye propidium iodide, which can only enter cells with compromised membranes.

-

Fungal Cell Treatment: Incubate fungal cells with varying concentrations of 1α-Hydroxyergosterol for a defined period (e.g., 4 hours). Include an untreated control.

-

Staining: Add propidium iodide (final concentration of 2 µg/mL) to each cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the cells using flow cytometry or fluorescence microscopy. The percentage of fluorescent (PI-positive) cells indicates the level of membrane damage.

5.3 Fungal Cell Membrane Permeability Assay using SYTOX Green Staining

SYTOX Green is another membrane-impermeable dye that fluoresces upon binding to nucleic acids in cells with compromised membranes.

-

Fungal Cell Treatment: Treat fungal cells with different concentrations of 1α-Hydroxyergosterol as described above.

-

Staining: Add SYTOX Green (final concentration of 1 µM) to the cell suspensions.

-

Incubation: Incubate in the dark for 30 minutes.

-

Analysis: Measure the fluorescence intensity using a fluorometer or visualize the stained cells with a fluorescence microscope. An increase in fluorescence correlates with increased membrane permeability.

5.4 Quantification of Ergosterol Content by High-Performance Liquid Chromatography (HPLC)

This method allows for the direct measurement of ergosterol levels in fungal cells.

-

Fungal Cell Culture and Treatment: Grow fungal cultures to mid-log phase and then expose them to 1α-Hydroxyergosterol for a specified time.

-

Cell Lysis and Saponification: Harvest the fungal cells, wash them, and then lyse them. Saponify the total lipids using alcoholic potassium hydroxide.

-

Sterol Extraction: Extract the non-saponifiable lipids (containing ergosterol) with a solvent like n-heptane or hexane.

-

HPLC Analysis: Evaporate the solvent and redissolve the sterol extract in methanol. Analyze the sample using a reverse-phase HPLC system with a C18 column and detection at 282 nm.

-

Quantification: Compare the peak area of ergosterol in the treated samples to that of a standard curve generated with pure ergosterol to determine the concentration.

Visualizations of Pathways and Workflows

6.1 Hypothetical Signaling Pathway of 1α-Hydroxyergosterol Action

Caption: Hypothetical signaling cascade initiated by 1α-Hydroxyergosterol in a fungal cell.

6.2 Experimental Workflow for Assessing Antifungal Activity

Caption: A streamlined workflow for the in vitro evaluation of 1α-Hydroxyergosterol.

6.3 Logical Relationship of Membrane Disruption

Caption: Consequence of ergosterol depletion on fungal cell membrane leading to cell death.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural characteristics of 1α-Hydroxyergosterol suggest it holds promise as a novel antifungal agent targeting the fungal cell membrane. The hypothetical mechanisms presented in this guide, centered on the disruption of ergosterol biosynthesis and direct membrane perturbation, provide a solid framework for future research. The detailed experimental protocols outlined herein offer a clear path for the empirical validation of these hypotheses. Further investigation into the specific enzymatic targets and the downstream cellular consequences of 1α-Hydroxyergosterol exposure will be critical in elucidating its precise mechanism of action and evaluating its therapeutic potential. Such studies will not only advance our understanding of this specific compound but also contribute to the broader effort of developing new and effective antifungal therapies.

References

- 1. Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 4. Membrane Sphingolipid-Ergosterol Interactions Are Important Determinants of Multidrug Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 6. Enhanced Membrane Fluidization and Cholesterol Displacement by 1-Heptanol Inhibit Mast Cell Effector Functions. | Sigma-Aldrich [merckmillipore.com]

Unveiling the Therapeutic Potential of 1α-Hydroxyergosterol: A Technical Guide for Novel Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1α-Hydroxyergosterol, a synthetic derivative of the fungal sterol ergosterol, represents a promising yet underexplored molecule in the landscape of therapeutic development. As a pro-hormone of the active form of vitamin D2, 1α,25-dihydroxyergocalciferol (ercalcitriol), its biological activities are primarily mediated through the vitamin D receptor (VDR), a critical regulator of gene expression involved in a myriad of physiological processes. While direct research on 1α-Hydroxyergosterol is limited, this technical guide synthesizes the current understanding of its downstream metabolites and structurally similar compounds to illuminate its potential novel functions in oncology, immunology, and metabolic diseases. This document provides a comprehensive overview of its presumed mechanisms of action, quantitative data from related compounds, detailed experimental protocols for its investigation, and a proposed roadmap for future research.

Introduction: The Promise of a Novel Sterol

Ergosterol, the primary sterol in fungi, is a precursor to vitamin D2. The hydroxylation of ergosterol at the 1α position creates 1α-Hydroxyergosterol, a molecule with enhanced biological activity. This modification bypasses the renal 1α-hydroxylase enzyme, which is a key regulatory step in vitamin D activation. This characteristic suggests that 1α-Hydroxyergosterol could be therapeutically valuable in conditions where endogenous 1α-hydroxylase activity is impaired, such as in chronic kidney disease. The primary biological function of 1α-Hydroxyergosterol is expected to be its conversion to 1α,25-dihydroxyergocalciferol, which then binds to the Vitamin D Receptor (VDR). The VDR is a nuclear receptor that forms a heterodimer with the retinoid-X receptor (RXR) to modulate the transcription of numerous genes.[1][2]

Core Signaling Pathway: The Vitamin D Receptor (VDR)

The central mechanism of action for 1α-Hydroxyergosterol is its role as a pro-hormone for an active VDR agonist. Upon administration, it is anticipated to be hydroxylated at the 25-position to form 1α,25-dihydroxyergocalciferol, which then activates VDR-mediated gene transcription.

References

Foundational Research on 1α-Hydroxylated Sterols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1α-hydroxylated sterols, most notably the hormonally active form of Vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), are critical regulators of a vast array of physiological processes. Their profound effects on calcium and phosphate homeostasis, cellular proliferation and differentiation, and immune modulation have made them a focal point of foundational research and drug development for over half a century. This technical guide provides an in-depth overview of the core principles of 1α-hydroxylated sterols, including their synthesis, signaling pathways, and the key experimental methodologies used to elucidate their function. Quantitative data on receptor binding and gene regulation are summarized, and detailed protocols for essential experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the molecular mechanisms at play.

Introduction

The discovery that Vitamin D requires two sequential hydroxylation steps for full biological activity revolutionized our understanding of sterol metabolism and endocrine signaling. The first hydroxylation occurs in the liver at carbon 25, producing 25-hydroxyvitamin D (25(OH)D), the major circulating form of Vitamin D. The second, and rate-limiting, hydroxylation occurs in the kidney and other tissues at the 1α position, catalyzed by the enzyme 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1). This step yields the biologically active hormone 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), also known as calcitriol.[1][2] The synthesis and activity of 1α,25(OH)2D3 are tightly regulated, and dysregulation is associated with a variety of diseases, including rickets, osteoporosis, autoimmune disorders, and cancer.[3] This guide will delve into the foundational research that has shaped our current understanding of this important class of molecules.

Biosynthesis and Metabolism of 1α-Hydroxylated Sterols

The primary enzyme responsible for the synthesis of 1α-hydroxylated sterols is the mitochondrial cytochrome P450 enzyme, CYP27B1 (25-hydroxyvitamin D-1α-hydroxylase).[2]

The 1α-Hydroxylation Reaction

CYP27B1 catalyzes the introduction of a hydroxyl group at the 1α position of 25-hydroxyvitamin D. This conversion is the final and principal activation step in the Vitamin D endocrine system. While the kidney is the primary site of 1α,25(OH)2D3 production for systemic circulation, extra-renal production has been demonstrated in various tissues, including the skin and lymph nodes, where it is thought to exert paracrine or autocrine effects.

Regulation of CYP27B1

The activity of CYP27B1 is tightly regulated by several factors to maintain calcium and phosphate homeostasis:

-

Parathyroid Hormone (PTH): PTH is a major stimulator of CYP27B1 expression and activity. Low serum calcium levels trigger the release of PTH from the parathyroid glands, which in turn upregulates renal CYP27B1, leading to increased production of 1,25(OH)2D3.

-

1α,25-Dihydroxyvitamin D3 (Calcitriol): 1,25(OH)2D3 itself acts as a negative feedback regulator of its own synthesis by suppressing the expression of the CYP27B1 gene.[4]

-

Fibroblast Growth Factor 23 (FGF23): This hormone, primarily produced by osteocytes, inhibits CYP27B1 activity. High phosphate levels stimulate FGF23 secretion, which then acts on the kidney to reduce 1,25(OH)2D3 production.

-

Calcium and Phosphate: Serum calcium and phosphate levels also directly influence CYP27B1 activity, although these effects are often mediated through PTH and FGF23.

Catabolism of 1α-Hydroxylated Sterols

The primary route of inactivation of 1,25(OH)2D3 is through hydroxylation at the 24-position, a reaction catalyzed by the enzyme 24-hydroxylase (CYP24A1). This initiates a cascade of reactions leading to the formation of calcitroic acid, which is then excreted. The expression of CYP24A1 is strongly induced by 1,25(OH)2D3, providing another layer of feedback control on the levels of the active hormone.

Signaling Mechanisms of 1α-Hydroxylated Sterols

1α-hydroxylated sterols exert their biological effects primarily through binding to the Vitamin D Receptor (VDR) , a member of the nuclear receptor superfamily of transcription factors.[1][3]

The Vitamin D Receptor (VDR)

The VDR is a ligand-activated transcription factor that, upon binding to 1,25(OH)2D3, undergoes a conformational change. This change promotes its heterodimerization with the Retinoid X Receptor (RXR).[5]

Genomic Signaling Pathway

The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[5] This binding event recruits a complex of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription.[6] The genomic actions of 1,25(OH)2D3 are responsible for its long-term effects on calcium homeostasis, bone metabolism, and cell differentiation.

Non-Genomic Signaling Pathways

In addition to their effects on gene transcription, 1α-hydroxylated sterols can also elicit rapid, non-genomic responses. These actions are initiated by the binding of 1,25(OH)2D3 to a putative membrane-associated VDR, leading to the activation of intracellular signaling cascades, such as those involving protein kinase C and calcium channels. These rapid responses are thought to contribute to some of the acute effects of Vitamin D on calcium transport.

Quantitative Data

The biological potency of 1α-hydroxylated sterols and their analogs is determined by their affinity for the VDR and their ability to modulate the expression of target genes.

Vitamin D Receptor (VDR) Binding Affinity

The binding affinity of various 1α-hydroxylated sterols to the VDR is typically determined using competitive binding assays. The results are often expressed as the concentration required to inhibit 50% of the binding of a radiolabeled ligand (IC50) or as the equilibrium dissociation constant (Ki).

| Compound | VDR Binding Affinity (IC50, nM) | Reference |

| 1α,25-Dihydroxyvitamin D3 | 0.93 | [7] |

| 25-Hydroxyvitamin D3 | 56.2 | [7] |

| VD1-6 (C-24 O-methyl oxime analog) | 438 | [7] |

| Gemini Analog | ~40% of 1α,25(OH)2D3 | [8] |

Dose-Response of Target Gene Regulation

The potency of 1α-hydroxylated sterols in regulating gene expression is often quantified by determining the effective concentration required to elicit a half-maximal response (EC50).

| Compound | Target Gene | Cell Type | EC50 (nM) | Reference |

| 1α,25-Dihydroxyvitamin D3 | Average of 206 genes | PBMCs | 0.48 | [9] |

| 25-Hydroxyvitamin D3 | Average of 206 genes | PBMCs | 322 | [9] |

| 25-Hydroxyvitamin D2 | Average of 206 genes | PBMCs | 295 | [9] |

Experimental Protocols

Protocol for Vitamin D Receptor Competitive Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the VDR using a fluorescently labeled Vitamin D analog (Fluormone™ VDR Red) and a commercially available kit.

Materials:

-

PolarScreen™ Vitamin D Receptor Competitor Assay Kit, Red (Thermo Fisher Scientific)

-

VDR protein

-

Fluormone™ VDR Red

-

VDR Screening Buffer

-

-

Test compounds (1α-hydroxylated sterols)

-

DMSO

-

384-well microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of the test compounds:

-

Prepare initial dilutions of the test compounds in 100% DMSO.

-

Perform serial dilutions in a 384-well plate to achieve the desired concentration range. The final DMSO concentration in the assay should be 2.5%.

-

-

Prepare the VDR/Fluormone™ VDR Red complex:

-

Dilute the VDR protein and Fluormone™ VDR Red in the VDR Screening Buffer according to the kit instructions.

-

-

Assay setup:

-

Add the VDR/Fluormone™ VDR Red complex to each well of the 384-well plate containing the serially diluted test compounds.

-

-

Incubation:

-

Incubate the plate at room temperature for a duration specified in the kit protocol, protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader equipped for fluorescence polarization measurements.

-

-

Data Analysis:

Protocol for HPLC Quantification of 1α-Hydroxylated Sterols in Plasma

This protocol provides a general procedure for the extraction and quantification of 1α-hydroxylated sterols from plasma using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Plasma sample

-

Internal standard (e.g., a deuterated analog of the sterol of interest)

-

Methanol, Dichloromethane, Cyclohexane (HPLC grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

HPLC system with a UV or mass spectrometry (MS) detector

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation and Extraction:

-

To a known volume of plasma (e.g., 200 µL), add the internal standard.

-

Extract the lipids using a mixture of methanol and dichloromethane.

-

Vortex and centrifuge to separate the phases.

-

Collect the organic (lower) phase.

-

-

Hydrolysis (optional, to measure total sterols):

-

To cleave sterol esters, treat the lipid extract with a strong base in alcohol (e.g., ethanolic potassium hydroxide) and incubate at an elevated temperature (e.g., 60°C).

-

-

Solid-Phase Extraction (SPE) for Purification:

-

Condition the SPE cartridge with methanol and then water.

-

Load the extracted sample onto the cartridge.

-

Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove interfering substances.

-

Elute the sterols with a nonpolar solvent (e.g., hexane/ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in the mobile phase.

-

Inject an aliquot into the HPLC system.

-

Separate the sterols on a C18 column using an appropriate mobile phase (e.g., a gradient of acetonitrile and water).

-

Detect the sterols using a UV detector (at a wavelength around 265 nm for Vitamin D compounds) or a mass spectrometer for higher sensitivity and specificity.

-

-

Quantification:

Chemical Synthesis of 1α-Hydroxylated Sterols

The chemical synthesis of 1α-hydroxylated sterols is a complex process that has been refined over many years to allow for the production of these molecules for research and therapeutic purposes. A common strategy involves the convergent synthesis of an A-ring synthon and a CD-ring synthon.

A key challenge in the synthesis is the stereoselective introduction of the 1α-hydroxyl group. Various synthetic routes have been developed, often involving the use of chiral starting materials and sophisticated chemical transformations. For example, the synthesis of 1α,25-dihydroxyvitamin D3 (calcitriol) can be achieved through a multi-step process that includes a Si-assisted allylic substitution to set the stereochemistry at the C/D ring junction and a Pauson-Khand cyclization to form the CD-ring skeleton.[16] The synthesis of other analogs, such as 3-deoxy-1α-hydroxyvitamin D3, has also been reported.[17] The development of efficient synthetic methods has been crucial for the exploration of the structure-activity relationships of 1α-hydroxylated sterols and the development of new therapeutic agents.[18][19]

Conclusion

The foundational research on 1α-hydroxylated sterols has provided a deep understanding of their critical role in human physiology. From the elucidation of their biosynthetic and metabolic pathways to the characterization of their signaling mechanisms through the Vitamin D Receptor, this body of work has laid the groundwork for the development of therapeutic strategies for a wide range of diseases. The continued investigation of the diverse biological activities of both naturally occurring and synthetic 1α-hydroxylated sterols holds great promise for future advancements in medicine. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge in this important field.

References

- 1. researchgate.net [researchgate.net]

- 2. lipidmaps.org [lipidmaps.org]

- 3. Structure and the Anticancer Activity of Vitamin D Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of 25-hydroxyvitamin D3 1alpha-hydroxylase, 1,25-dihydroxyvitamin D3 24-hydroxylase and vitamin D receptor gene expression by 8-bromo cyclic AMP in cultured human syncytiotrophoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic Potential of a Novel Vitamin D3 Oxime Analogue, VD1-6, with CYP24A1 Enzyme Inhibitory Activity and Negligible Vitamin D Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PolarScreen™ Vitamin D Receptor Competitor Assay Kit, Red 800 x 20 μL assays | Buy Online [thermofisher.com]

- 10. Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Competitive Protein-binding assay-based Enzyme-immunoassay Method, Compared to High-pressure Liquid Chromatography, Has a Very Lower Diagnostic Value to Detect Vitamin D Deficiency in 9–12 Years Children - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HPLC of free sterols | Cyberlipid [cyberlipid.gerli.com]

- 14. mdpi.com [mdpi.com]

- 15. Total synthesis of 1α,25-dihydroxyvitamin D3 (calcitriol) through a Si-assisted allylic substitution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Chemical synthesis and biological activity of 3-deoxy-1alpha-hydroxyvitamin D3 an analog of 1alpha,25-(OH)2-D3, the active form of vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Scarcity of Research on 1alpha-Hydroxyergosterol

A comprehensive review of the scientific literature reveals a significant scarcity of research directly focused on 1alpha-Hydroxyergosterol. This compound does not appear to be a naturally occurring metabolite in well-established pathways of ergosterol or vitamin D2 metabolism. Furthermore, its synthesis and specific biological activities are not extensively documented. The primary focus of research in this area has been on the metabolic pathways of ergosterol initiated by other hydroxylations (e.g., at C20 and C22 by CYP11A1) and the synthesis of Vitamin D2 from ergosterol via UV irradiation, followed by subsequent hydroxylations at C25 and C1α to form the active hormone, 1,25-dihydroxyvitamin D2.

Therefore, this technical guide will pivot to the well-documented metabolic pathways of ergosterol, which serves as the precursor to Vitamin D2, and the subsequent metabolism of Vitamin D2. This will provide a robust and data-rich overview of the enzymatic conversions and biological significance of closely related and more extensively studied compounds.

Introduction to Ergosterol and Vitamin D2 Metabolism

Ergosterol is a vital sterol found in fungi and protists, serving many of the same functions that cholesterol does in animal cells. It is also the biological precursor to Vitamin D2 (ergocalciferol). The metabolic fate of ergosterol is of significant interest, particularly its conversion to Vitamin D2 and the subsequent enzymatic hydroxylations that produce biologically active hormones. Additionally, cytochrome P450 enzymes can metabolize ergosterol into novel derivatives with potential physiological and pharmacological importance.

This guide provides a technical overview of the key metabolic pathways involving ergosterol and its derivatives, focusing on the enzymatic reactions, the resulting metabolites, and their biological activities.

Ergosterol Metabolism by Cytochrome P450scc (CYP11A1)

The cholesterol side-chain cleavage enzyme, CYP11A1 (P450scc), is known to metabolize cholesterol to pregnenolone, the first step in steroidogenesis. However, CYP11A1 can also act on other sterols, including ergosterol. Unlike its action on cholesterol, CYP11A1 does not cleave the side chain of ergosterol due to the presence of a double bond between C22 and C23. Instead, it catalyzes the formation of novel epoxy, hydroxy, and keto derivatives.[1][2][3]

Key Metabolic Products

The major products of ergosterol metabolism by human CYP11A1 are:

The formation of the latter is likely through a 22,23-epoxy intermediate, followed by C22 hydroxylation and rearrangement to a more stable α-hydroxyketone.[1][2]

Quantitative Data: Enzyme Kinetics

The metabolism of ergosterol by human CYP11A1 has been characterized kinetically and compared to that of cholesterol.

| Substrate | kcat (mol·min⁻¹·mol P450scc⁻¹) | Km (mol substrate/mol phospholipid) |

| Ergosterol | 53 ± 14 | 0.18 ± 0.10 |

| Cholesterol | 56 ± 8 | 0.16 ± 0.04 |

| Data from Tuckey et al. (2012)[1] |

Experimental Protocol: In Vitro Ergosterol Metabolism by CYP11A1

Objective: To determine the metabolic products of ergosterol when incubated with reconstituted human CYP11A1.

Materials:

-

Purified recombinant human CYP11A1

-

Adrenodoxin

-

Adrenodoxin reductase

-

Phospholipid vesicles (e.g., dioleoylphosphatidylcholine)

-

Ergosterol

-

NADPH

-

Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

HPLC system for product separation and purification

-

Mass spectrometer and NMR for product identification

Methodology:

-

Reconstitution of the Enzyme System:

-

Incorporate purified CYP11A1 into phospholipid vesicles.

-

Add adrenodoxin and adrenodoxin reductase to the vesicle suspension.

-

-

Substrate Addition:

-

Introduce ergosterol, typically dissolved in a suitable solvent like ethanol, to the reconstituted enzyme system.

-

-

Initiation of Reaction:

-

Start the reaction by adding NADPH.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Reaction Termination and Extraction:

-

Stop the reaction at various time points by adding an organic solvent (e.g., ethyl acetate).

-

Vortex thoroughly to extract the sterols.

-

Centrifuge to separate the organic and aqueous phases.

-

-

Analysis of Products:

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Redissolve the residue in a suitable solvent for HPLC analysis.

-

Separate the products using a C18 reverse-phase HPLC column with a suitable mobile phase gradient (e.g., methanol/water).

-

Collect the fractions corresponding to the product peaks.

-

-

Product Identification:

Signaling Pathway Diagram: Ergosterol Metabolism by CYP11A1

Caption: Metabolic conversion of ergosterol by CYP11A1.

Vitamin D2 Synthesis and Metabolism

Ergosterol is the precursor to Vitamin D2 (ergocalciferol). This conversion is not enzymatic in its initial step but is rather initiated by ultraviolet (UV) radiation. The resulting Vitamin D2 is then metabolized in the body to its active form through a series of hydroxylation steps.

Synthesis of Vitamin D2 from Ergosterol

Exposure of ergosterol to UVB radiation (290-320 nm) breaks the B-ring of the sterol molecule, leading to the formation of pre-vitamin D2, which then thermally isomerizes to Vitamin D2.[4][5]

Metabolic Activation of Vitamin D2

Vitamin D2, obtained from the diet or through UV irradiation of ergosterol-containing foods like mushrooms, undergoes a two-step activation process in the body, analogous to that of Vitamin D3.

-

25-Hydroxylation: In the liver, Vitamin D2 is hydroxylated at the C25 position by the enzyme 25-hydroxylase (primarily CYP2R1) to form 25-hydroxyvitamin D2 (25(OH)D2), the major circulating form of Vitamin D2.

-

1α-Hydroxylation: In the kidneys and other tissues, 25(OH)D2 is further hydroxylated at the C1α position by the enzyme 1α-hydroxylase (CYP27B1) to produce the biologically active hormone, 1,25-dihydroxyvitamin D2 (1,25(OH)2D2).[4]

Experimental Workflow: Vitamin D2 Synthesis and Analysis

Caption: Workflow for Vitamin D2 synthesis and analysis.

Signaling Pathway of Active Vitamin D2

The hormonal form, 1,25(OH)2D2, exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[4] This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. This signaling pathway is crucial for calcium homeostasis, bone metabolism, and immune function.

Biological Activities of Ergosterol Derivatives

While the biological activities of 1,25(OH)2D2 are well-established, the metabolites of ergosterol produced by CYP11A1 also exhibit biological effects. For instance, dihydroxyergosterol metabolites have been shown to inhibit the proliferation of immortalized human epidermal keratinocytes.[1] These findings suggest that the metabolism of ergosterol by enzymes other than those in the canonical Vitamin D pathway can produce bioactive molecules with potential therapeutic applications.

Conclusion

Although direct research on this compound is limited, the broader field of ergosterol and Vitamin D2 metabolism offers a rich area for scientific inquiry. The enzymatic conversion of ergosterol by CYP11A1 yields novel bioactive compounds, while the well-established pathway from ergosterol to the active hormone 1,25-dihydroxyvitamin D2 is fundamental to vertebrate physiology. Further research into the metabolic derivatives of ergosterol may uncover new signaling molecules and therapeutic agents.

References

- 1. Human Cytochrome P450scc (CYP11A1) Catalyzes Epoxide Formation with Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human cytochrome P450scc (CYP11A1) catalyzes epoxide formation with ergosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of Ergosterol and Vitamin D2 in Mushrooms Agaricus bisporus and Cordyceps militaris Using Ultraviolet Irradiation Directly on Dry Powder or in Ethanol Suspension - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1α-Hydroxyergosterol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1α-Hydroxyergosterol, a synthetic analog of the vitamin D family, is a molecule of significant interest in biomedical research and drug development due to its potential therapeutic applications. As with other vitamin D analogs, its biological activity is mediated through the vitamin D receptor (VDR), influencing a wide array of physiological processes including calcium homeostasis, immune modulation, and cell proliferation and differentiation. This document provides a detailed protocol for the chemical synthesis of 1α-hydroxyergosterol, starting from the readily available precursor, ergosterol. The protocol is based on established methodologies and is intended to guide researchers in the preparation of this important compound for further investigation. Additionally, this note outlines the key signaling pathway of vitamin D analogs to provide a biological context for the synthesized compound.

Introduction

Vitamin D and its analogs are crucial regulators of numerous biological functions. The active form, 1α,25-dihydroxyvitamin D3 (calcitriol), is a hormone that plays a central role in mineral metabolism and bone health, but also exerts potent effects on the immune system and cellular growth. Synthetic analogs, such as 1α-hydroxyergosterol (a derivative of vitamin D2), are developed to harness these therapeutic effects, potentially with improved pharmacological profiles. The synthesis of 1α-hydroxyergosterol is a multi-step process that requires careful execution of several key chemical transformations. This protocol details a well-established synthetic route, providing a step-by-step guide for its laboratory-scale preparation.

Synthesis Overview

The synthesis of 1α-hydroxyergosterol from ergosterol can be accomplished in a nine-step sequence. The overall strategy involves the modification of the A-ring of the steroid nucleus to introduce the critical 1α-hydroxyl group, followed by the photochemical conversion of the B-ring to the vitamin D triene system. A summary of the synthetic steps and their reported yields is presented in Table 1.

Table 1: Summary of the Synthesis of 1α-Hydroxyergosterol

| Step | Reaction | Starting Material | Key Reagents/Conditions | Product | Yield (%) |

| 1-2 | Oppenauer Oxidation and Isomerization | Ergosterol | Aluminum isopropoxide, cyclohexanone, toluene | Ergosta-4,6,22-trien-3-one | 60 (for 2 steps) |

| 3 | Dehydrogenation | Ergosta-4,6,22-trien-3-one | Selenium dioxide, t-butanol, acetic acid | Ergosta-1,4,6,22-tetraen-3-one | 30 |

| 4 | Epoxidation | Ergosta-1,4,6,22-tetraen-3-one | Hydrogen peroxide, sodium hydroxide, methanol/dioxane | 1α,2α-Epoxy-ergosta-4,6,22-trien-3-one | - |

| 5 | Reduction | 1α,2α-Epoxy-ergosta-4,6,22-trien-3-one | Lithium, liquid ammonia, tetrahydrofuran | Ergosta-5,22-diene-1α,3β-diol | 26 (for 2 steps) |

| 6 | Acetylation | Ergosta-5,22-diene-1α,3β-diol | Acetic anhydride, pyridine | Ergosta-5,22-diene-1α,3β-diol diacetate | - |

| 7 | Allylic Bromination and Dehydrobromination | Ergosta-5,22-diene-1α,3β-diol diacetate | 1,3-Dibromo-5,5-dimethylhydantoin, s-collidine | 1α-Acetoxyergosteryl acetate | - |

| 8 | Photochemical Conversion and Thermal Isomerization | 1α-Acetoxyergosteryl acetate | UV irradiation, heat | Pre-1α-hydroxyergocalciferol diacetate and isomers | - |

| 9 | Hydrolysis | Pre-1α-hydroxyergocalciferol diacetate and isomers | Potassium hydroxide, ethanol | 1α-Hydroxyergocalciferol (1α-Hydroxyergosterol) | - |

Yields are based on published literature and may vary depending on experimental conditions.

Experimental Protocol

Materials and Reagents:

-

Ergosterol

-

Aluminum isopropoxide

-

Cyclohexanone

-

Toluene

-

Selenium dioxide

-

tert-Butanol

-

Acetic acid

-

Hydrogen peroxide (30%)

-

Sodium hydroxide

-

Methanol

-

Dioxane

-

Lithium metal

-

Liquid ammonia

-

Tetrahydrofuran (THF)

-

Acetic anhydride

-

Pyridine

-

1,3-Dibromo-5,5-dimethylhydantoin

-

s-Collidine

-

Potassium hydroxide

-

Ethanol

-

Standard laboratory glassware and equipment for organic synthesis

-

UV photoreactor

-

Chromatography supplies (silica gel, solvents)

Step 1 & 2: Synthesis of Ergosta-4,6,22-trien-3-one

-

A solution of ergosterol (10 g, 25.2 mmol) and aluminum isopropoxide (5 g, 24.5 mmol) in 500 mL of anhydrous toluene is prepared in a round-bottom flask equipped with a Dean-Stark trap.

-

Cyclohexanone (50 mL) is added, and the mixture is refluxed for 2 hours.

-

After cooling, the reaction mixture is washed successively with 1N HCl, saturated NaHCO3 solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by chromatography on silica gel to yield ergosta-4,6,22-trien-3-one.

Step 3: Synthesis of Ergosta-1,4,6,22-tetraen-3-one

-

To a solution of ergosta-4,6,22-trien-3-one (5 g, 12.7 mmol) in 100 mL of tert-butanol, a solution of selenium dioxide (2.8 g, 25.2 mmol) in 50 mL of tert-butanol containing 0.5 mL of acetic acid is added.

-

The mixture is refluxed for 24 hours under a nitrogen atmosphere.

-

The reaction is cooled, and the precipitated selenium is removed by filtration.

-

The filtrate is diluted with ether and washed with saturated NaHCO3 solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The residue is purified by chromatography on silica gel to afford ergosta-1,4,6,22-tetraen-3-one.

Step 4 & 5: Synthesis of Ergosta-5,22-diene-1α,3β-diol

-

Ergosta-1,4,6,22-tetraen-3-one (2 g, 5.1 mmol) is dissolved in a mixture of 100 mL of methanol and 50 mL of dioxane.

-

The solution is cooled to 15°C, and 10 mL of 30% hydrogen peroxide followed by 5 mL of 2N sodium hydroxide are added.

-

The reaction is stirred at room temperature for 16 hours.

-

The mixture is then poured into water and extracted with ether. The ether extract is washed with brine, dried, and evaporated to give the crude 1α,2α-epoxide.

-

The crude epoxide is dissolved in 50 mL of anhydrous THF and added to a solution of lithium (0.7 g, 100 mmol) in 100 mL of liquid ammonia at -78°C.

-

The reaction is stirred for 2 hours, and then the ammonia is allowed to evaporate.

-

The reaction is quenched by the careful addition of water, and the product is extracted with ether.

-

The organic phase is washed, dried, and concentrated. The product is purified by chromatography to give ergosta-5,22-diene-1α,3β-diol.

Step 6: Synthesis of Ergosta-5,22-diene-1α,3β-diol diacetate

-

Ergosta-5,22-diene-1α,3β-diol (1 g, 2.4 mmol) is dissolved in 10 mL of pyridine and 5 mL of acetic anhydride.

-

The mixture is stirred at room temperature overnight.

-

The reaction is then poured into ice-water and extracted with ether.

-

The ether layer is washed with 1N HCl, saturated NaHCO3, and brine, then dried and evaporated to yield the diacetate.

Step 7: Synthesis of 1α-Acetoxyergosteryl acetate

-

The diacetate (1 g, 2.0 mmol) is dissolved in 50 mL of hexane.

-

1,3-Dibromo-5,5-dimethylhydantoin (0.34 g, 1.2 mmol) is added, and the mixture is refluxed for 30 minutes.

-

The reaction is cooled and filtered.

-

The filtrate is then treated with 0.5 mL of s-collidine and refluxed for 1 hour.

-

After cooling, the mixture is washed with 1N HCl, saturated NaHCO3, and brine, then dried and concentrated.

-

The product is purified by chromatography.

Step 8 & 9: Synthesis of 1α-Hydroxyergocalciferol

-

A solution of 1α-acetoxyergosteryl acetate in ethanol is irradiated with a high-pressure quartz mercury vapor lamp with a Vycor filter. The reaction progress is monitored by UV spectroscopy.

-

After irradiation, the solution containing the previtamin is refluxed for 2 hours to effect thermal isomerization to the vitamin form.

-

The solvent is evaporated, and the residue is dissolved in 5% ethanolic potassium hydroxide.

-

The solution is stirred at room temperature for 12 hours.

-

The mixture is then diluted with water and extracted with ether.

-

The ether extract is washed, dried, and the solvent removed.

-

The final product, 1α-hydroxyergocalciferol, is purified by high-performance liquid chromatography (HPLC).

Characterization

The structure and purity of the synthesized 1α-hydroxyergosterol and its intermediates should be confirmed by standard analytical techniques.

Table 2: Spectroscopic Data for 1α-Hydroxyergocalciferol

| Technique | Expected Data |

| UV Spectroscopy | λmax in ethanol at approximately 265 nm and a λmin at approximately 228 nm, characteristic of the vitamin D triene system. |

| ¹H NMR | Characteristic signals for the vinyl protons of the triene system, protons on the hydroxyl-bearing carbons, and the methyl groups of the steroid skeleton and side chain. The signals for the C19-protons are typically observed as singlets around 4.8-5.0 ppm. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 1α-hydroxyergosterol (C28H44O2, M.W. = 412.65 g/mol ), along with characteristic fragmentation patterns. |

Experimental Workflow

Caption: Synthetic workflow for 1α-Hydroxyergosterol.

Biological Activity and Signaling Pathway

1α-Hydroxyergosterol, like other vitamin D analogs, exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to a variety of cellular responses, including the regulation of genes involved in calcium and phosphate metabolism, cell cycle control, and immune function.

Caption: Vitamin D Receptor (VDR) signaling pathway.

Application Note: Purification of 1α-Hydroxyergosterol using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract